![molecular formula C36H31N B14258613 4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline CAS No. 488798-68-1](/img/structure/B14258613.png)
4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a conjugated system of double bonds and aromatic rings, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The specific steps are as follows:
Formation of the Ylide: The phosphonium salt is treated with a strong base such as sodium hydride (NaH) to form the ylide.
Wittig Reaction: The ylide reacts with 4-methylbenzaldehyde to form the desired alkene.
Hydrochloric Acid Elimination: The intermediate product undergoes elimination in the presence of hydrochloric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in the presence of a Lewis acid catalyst such as FeBr3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or partially reduced intermediates.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, interact with enzymes, and modulate biological pathways. Its aromatic rings and double bonds allow it to engage in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trimethylsilyl)buta-1,3-diyne: Known for its use in organic and organometallic synthesis.
1,4-Di-p-tolylbuta-1,3-diyne: Another compound with a similar butadiyne structure.
Uniqueness
4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline stands out due to its specific combination of aromatic rings and conjugated double bonds, which confer unique electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and potential therapeutic agents .
Propiedades
Número CAS |
488798-68-1 |
|---|---|
Fórmula molecular |
C36H31N |
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
4-[4,4-bis(4-methylphenyl)buta-1,3-dienyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C36H31N/c1-28-16-22-31(23-17-28)36(32-24-18-29(2)19-25-32)15-9-10-30-20-26-35(27-21-30)37(33-11-5-3-6-12-33)34-13-7-4-8-14-34/h3-27H,1-2H3 |
Clave InChI |
QLBSGYPUYDTZJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=CC=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


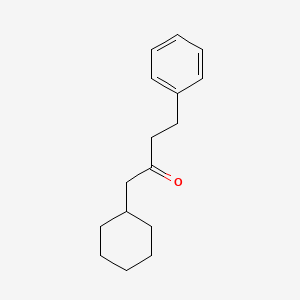
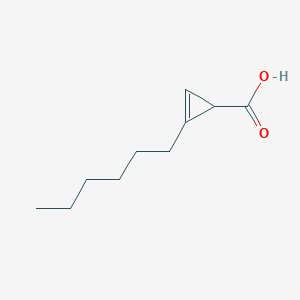
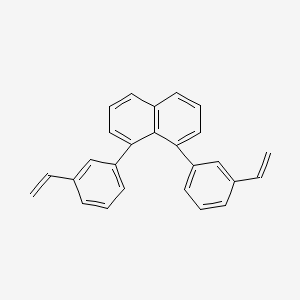
![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)
![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
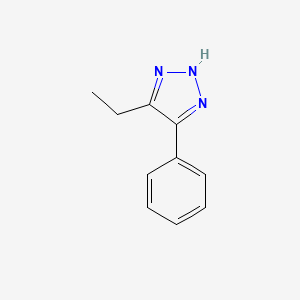
![2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine](/img/structure/B14258571.png)
![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide](/img/structure/B14258593.png)


![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
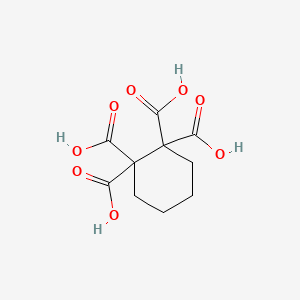
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
